molecular formula C24H18BrN5O2 B11319266 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11319266
M. Wt: 488.3 g/mol
InChI Key: SHUREVTUYUYZKR-UHFFFAOYSA-N
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Description

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a combination of benzoxazole, triazole, and bromophenyl groups

Preparation Methods

The synthesis of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit kinases involved in cancer cell signaling, leading to reduced cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar compounds include other benzoxazole and triazole derivatives, such as:

  • 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
  • 1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Compared to these compounds, 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide may exhibit unique properties such as higher potency or selectivity due to the presence of the bromine atom, which can influence its electronic and steric characteristics .

Properties

Molecular Formula

C24H18BrN5O2

Molecular Weight

488.3 g/mol

IUPAC Name

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyltriazole-4-carboxamide

InChI

InChI=1S/C24H18BrN5O2/c1-15-22(24(31)29(2)18-6-4-3-5-7-18)26-28-30(15)19-12-13-21-20(14-19)23(32-27-21)16-8-10-17(25)11-9-16/h3-14H,1-2H3

InChI Key

SHUREVTUYUYZKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Br)C(=O)N(C)C5=CC=CC=C5

Origin of Product

United States

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